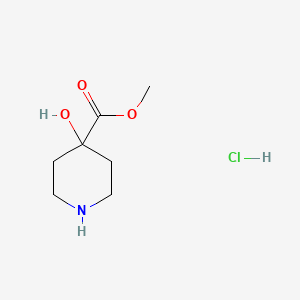

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-6(9)7(10)2-4-8-5-3-7;/h8,10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPJALDKKWSWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNCC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694567 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179022-53-8 | |

| Record name | Methyl 4-hydroxypiperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-hydroxypiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Properties and Applications of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

Abstract: This technical guide provides a comprehensive overview of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, a pivotal heterocyclic building block in modern drug discovery and development. The document delves into the core physicochemical characteristics, with a particular focus on the fundamental basic properties dictated by its piperidine scaffold. It offers expert insights into safe handling, storage, and key applications in synthetic chemistry. Detailed, field-proven experimental protocols for the in situ neutralization and subsequent N-acylation are provided to equip researchers and drug development professionals with actionable methodologies for leveraging this versatile intermediate.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound is a substituted piperidine derivative that has emerged as a valuable scaffold in medicinal chemistry. The piperidine ring is a privileged structure, frequently incorporated into molecules targeting the Central Nervous System (CNS) and other therapeutic areas due to its ability to impart favorable pharmacokinetic properties.[1][2] This specific compound is bifunctional; the secondary amine serves as a nucleophilic handle for substitutions, while the quaternary center bearing both a hydroxyl and a methyl ester group provides opportunities for further structural diversification.[3]

Supplied as a hydrochloride salt, the compound offers enhanced stability and easier handling as a solid compared to the free base. Understanding its basicity, the requisite steps to liberate the reactive free amine, and its subsequent synthetic potential is critical for its effective use in the laboratory. This guide serves to illuminate these core properties and provide a practical framework for its application.

Physicochemical and Structural Properties

The compound's identity is defined by its structure and associated properties. It is crucial to distinguish between the hydrochloride salt form, which is typically supplied commercially, and the free base, which is the reactive species in many synthetic transformations.

| Property | Methyl 4-hydroxypiperidine-4-carboxylate (Free Base) | Methyl 4-hydroxypiperidine-4-carboxylate HCl (Salt) | Reference(s) |

| IUPAC Name | methyl 4-hydroxypiperidine-4-carboxylate | methyl 4-hydroxypiperidine-4-carboxylate;hydrochloride | [4] |

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃ | [4][5] |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol | [4] |

| CAS Number | 767265-77-0 | 179022-53-8 | [4] |

| Appearance | Solid | Off-white to white solid | [6] |

| Predicted XlogP | -0.6 | Not Applicable | [5] |

Core Basic Properties & pKa Analysis

The defining basic property of this molecule stems from the lone pair of electrons on the secondary amine nitrogen within the piperidine ring. This nitrogen acts as a Lewis base, readily accepting a proton (H⁺) to form a positively charged piperidinium ion.

The Acid-Base Equilibrium

The compound is supplied as a hydrochloride salt, meaning the piperidine nitrogen is already protonated. For the nitrogen to act as a nucleophile in a chemical reaction, it must be deprotonated to regenerate the free base. This is achieved by adding a suitable external base, shifting the equilibrium shown below to the left.

Caption: Acid-base equilibrium of the piperidine nitrogen.

pKa Considerations

Causality: This predicted decrease in basicity is a key consideration when selecting a base for deprotonation. A base whose conjugate acid has a pKa significantly higher than ~10 is required to ensure complete and rapid conversion to the free amine.

Safe Handling, Storage, and Personal Protection

Proper handling of piperidine derivatives is essential for laboratory safety. The information below is synthesized from standard safety data sheets for related compounds.

| Category | Guideline | Reference(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. Ensure work is conducted in a well-ventilated area or a chemical fume hood. | [8] |

| Handling | Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition. | [8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [8] |

| In Case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if symptoms persist. | [8] |

Applications in Synthetic Chemistry

This compound is a versatile intermediate primarily used in the synthesis of novel chemical entities for drug discovery. Its structure is a key building block for a range of therapeutic agents.[1]

-

Scaffold for CNS Agents: The piperidine core is prevalent in antipsychotics, antidepressants, and analgesics.[2][9]

-

Combinatorial Chemistry: The secondary amine provides a reliable point for diversification. Libraries of compounds can be rapidly synthesized by reacting the free base with various sulfonyl chlorides, acyl chlorides, or alkyl halides to explore structure-activity relationships (SAR).

-

Precursor for Complex Molecules: The hydroxyl and ester functionalities can be further manipulated. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol, opening up additional synthetic pathways.

Caption: Diversification potential of the core scaffold.

Experimental Protocols & Workflows

The following protocols provide a validated workflow for utilizing this compound in a typical synthetic sequence.

Protocol 1: In Situ Liberation of the Free Base

Rationale: Most reactions require the neutral, nucleophilic free base. Performing the neutralization in situ (in the reaction flask) is efficient and avoids isolating the often less stable free amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to prevent it from competing with the amine substrate in the subsequent reaction.

Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)).

-

Cool the resulting suspension in an ice bath (0 °C).

-

Add triethylamine (1.1 - 1.2 eq) dropwise with stirring.

-

Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

The resulting mixture, which contains the free amine and triethylammonium chloride, can be used directly in the next step. The salt byproduct is often soluble or can be filtered off after the reaction if necessary.

Protocol 2: N-Acylation with an Acyl Chloride

Rationale: N-acylation is a fundamental transformation that forms a stable amide bond, a common linkage in pharmaceutical compounds.[10] This protocol uses the free base generated in Protocol 1.

Methodology:

-

Prepare the free base solution as described in Protocol 1.

-

Cool the solution back down to 0 °C in an ice bath.

-

In a separate flask, dissolve the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq) in the same anhydrous solvent.

-

Add the acyl chloride solution dropwise to the stirred free base solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated product.

Synthetic Workflow Diagram

Caption: Workflow for the neutralization and N-acylation sequence.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its value is rooted in the privileged piperidine core, enhanced by bifunctional handles for synthetic elaboration. While its utility is clear, practical success hinges on understanding its fundamental basicity and the necessity of converting the stable hydrochloride salt into the reactive free amine. The protocols and data presented in this guide provide the necessary foundation for researchers and scientists to confidently and effectively incorporate this versatile building block into their drug discovery programs.

References

-

Sciencemadness Discussion Board. (2015). CWE of Piperidine. [Link]

-

Isenegger, P. G., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2417-2426. [Link]

-

PubChem. (n.d.). Methyl 4-hydroxypiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2023). How can I neutralize aminehydrochlorides?. [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Mihovilovic, M. D., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Wikipedia. (n.d.). Piperidine. [Link]

-

PubChemLite. (n.d.). This compound (C7H13NO3). [Link]

- Google Patents. (2011).

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubMed. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.

-

PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

- Google Patents. (2014). ES2435555T3 - Methods for N-demethylation / N-acylation in a single reactor of morphine and tropane alkaloids.

Sources

- 1. nbinno.com [nbinno.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Foreword: The Strategic Importance of the 4-Hydroxypiperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, serving as a fundamental scaffold in a vast array of pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including conformational flexibility and the ability to engage in crucial intermolecular interactions with biological targets.[2] Among the myriad of substituted piperidines, Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride stands out as a particularly valuable building block. This molecule incorporates a quaternary center with both hydroxyl and methyl ester functionalities, offering multiple points for diversification in drug discovery campaigns. Its structure is a key intermediate in the synthesis of complex therapeutic agents, particularly those targeting the central nervous system.[2]

This guide provides a comprehensive overview of the synthesis of this key intermediate, designed for researchers, scientists, and drug development professionals. We will delve into two primary synthetic strategies, elucidating the underlying chemical principles, providing detailed experimental protocols, and emphasizing the critical safety considerations inherent in these processes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The final product is a hydrochloride salt, which points to a final deprotection/acidification step from a nitrogen-protected precursor.

-

Strategy 1 (Functional Group Interconversion): This approach utilizes a commercially available or readily synthesized precursor, 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid.[3][] The synthesis involves a straightforward esterification followed by the removal of the Boc protecting group and concomitant formation of the hydrochloride salt. This is often the most efficient and highest-yielding route for laboratory-scale synthesis.

-

Strategy 2 (Carbon-Carbon Bond Formation): This classical approach builds the core α-hydroxy acid functionality from a ketone precursor, typically an N-protected 4-piperidone. The key transformation is the Strecker synthesis, which introduces the carboxylate precursor (as a nitrile) and the amino group simultaneously.[5][6] This multi-step process offers flexibility but generally involves more hazardous reagents and can result in lower overall yields.

Synthetic Methodology I: The Boc-Protected Precursor Route

This elegant two-step synthesis is the preferred method due to its high efficiency, operational simplicity, and avoidance of highly toxic reagents in the final stages. The strategy relies on the stability and ease of removal of the tert-butoxycarbonyl (Boc) protecting group.

Overall Reaction Scheme

Step 1: Fischer Esterification

The carboxylic acid is converted to its corresponding methyl ester. While various esterification methods exist, the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is cost-effective and straightforward.

-

Causality: The protic acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process; using methanol as the solvent drives the reaction toward the product side.

Experimental Protocol: Esterification

-

To a solution of 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material), add concentrated sulfuric acid (0.05-0.1 eq) dropwise at 0 °C.[]

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate, which can often be used in the next step without further purification.

Step 2: Boc Deprotection and Salt Formation

The final step involves the acid-catalyzed removal of the Boc group. The tert-butyl carbocation formed is highly stable, and the isobutylene and carbon dioxide byproducts are volatile, making this a clean transformation.

-

Causality: Strong acid, such as HCl, protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine. The amine is then protonated by the excess HCl to form the stable hydrochloride salt.[7]

Experimental Protocol: Deprotection

-

Dissolve the crude Methyl 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-4-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or ethyl acetate.

-

Add a saturated solution of hydrogen chloride in 1,4-dioxane (4-5 eq) or another suitable solvent.[7]

-

Stir the reaction at room temperature for 2-4 hours. The product will often precipitate as a white solid.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

-

Dry the product under vacuum to afford this compound as a white to off-white solid.[7]

| Parameter | Esterification | Deprotection |

| Starting Material | 1-Boc-4-hydroxy-piperidine-4-carboxylic acid | Methyl 1-Boc-4-hydroxypiperidine-4-carboxylate |

| Key Reagents | Methanol, H₂SO₄ (cat.) | HCl in Dioxane |

| Typical Temp. | Reflux (approx. 65 °C) | Room Temperature |

| Typical Yield | >90% | >95% |

| Workup | Neutralization, Extraction | Filtration |

Synthetic Methodology II: The Strecker Synthesis Route

This classical approach constructs the piperidine core from N-benzyl-4-piperidone. It is a robust method for large-scale synthesis, although it requires careful handling of highly toxic cyanide reagents. An optimized version of this synthesis has been reported and serves as a reliable foundation.[8]

Overall Reaction Scheme

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-4-carboxylic acid | 495414-64-7 | FB135612 [biosynth.com]

- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5)

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Characterization of a Novel Pyrazolopyridine

In the landscape of modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] This guide provides a comprehensive framework for the characterization of a specific, yet representative member of this class: 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 106965-63-5). While specific experimental data for this exact CAS number is not publicly available, this document serves as an in-depth technical guide, drawing upon established methodologies and data from closely related analogues to present a robust characterization workflow. As senior application scientists, our goal is not merely to present protocols, but to instill a logical and self-validating approach to the structural elucidation and purity assessment of this important class of molecules.

I. The Molecular Context: Synthesis and Physicochemical Properties

The journey of characterization begins with an understanding of the molecule's origin and its fundamental physical properties. The synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be approached through established synthetic routes for related pyrazolopyridines.[5][6] A plausible synthetic pathway is outlined below.

Anticipated Physicochemical Properties

Based on analogues, the following properties for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine can be anticipated:

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₂FN₅ | Derived from the chemical structure. |

| Molecular Weight | ~269.28 g/mol | Calculated from the molecular formula. |

| Appearance | White to faint yellow solid | Typical appearance for this class of compounds.[7] |

| Melting Point | 200-220 °C | Based on melting points of similar pyrazolo[3,4-b]pyridine derivatives.[7] |

| Solubility | Soluble in DMSO and other polar organic solvents | Common solubility profile for heterocyclic compounds. |

II. Structural Elucidation: A Multi-technique Approach

The cornerstone of characterization lies in the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of the molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-14 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | s | 1H | NH (pyrazole) | The pyrazole NH proton is typically deshielded and appears as a broad singlet.[7] |

| ~8.4 | d | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~8.2 | d | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~7.1-7.4 | m | 4H | Fluorobenzyl H | Aromatic protons of the 2-fluorobenzyl group. |

| ~7.0 | m | 1H | Pyridine H | Aromatic proton on the pyridine ring. |

| ~5.6 | s | 2H | CH₂ | Methylene protons of the benzyl group. |

| ~6.0 | br s | 2H | NH₂ | Amine protons, often broad and exchangeable with D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard ¹³C acquisition with proton decoupling.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-180 ppm.

-

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 (d, J ≈ 245 Hz) | C-F | Carbon directly attached to fluorine, showing a large coupling constant. |

| ~150-155 | Pyridine/Pyrazole C | Quaternary carbons in the heterocyclic rings. |

| ~140-145 | Pyridine/Pyrazole C | Aromatic carbons in the heterocyclic rings. |

| ~125-130 | Fluorobenzyl C | Aromatic carbons of the 2-fluorobenzyl group. |

| ~115 (d, J ≈ 21 Hz) | Fluorobenzyl C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |

| ~100-110 | Pyridine/Pyrazole C | Aromatic carbons in the heterocyclic rings. |

| ~40 | CH₂ | Methylene carbon of the benzyl group. |

B. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer.

-

Acquisition Mode: Acquire in positive ion mode.

-

Analysis: Look for the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum Data

-

[M+H]⁺: Expected at m/z 270.12.

-

Key Fragmentation Patterns: The pyrazolo[3,4-b]pyridine core is relatively stable. Common fragmentation patterns involve the loss of the benzyl group or cleavage of the pyridine ring.[8][9]

III. Purity Assessment: Ensuring Compound Integrity

For any research or drug development application, confirming the purity of the compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient Example: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak. A pure compound should exhibit a single major peak.

IV. Visualizing the Workflow

To provide a clear overview of the characterization process, the following workflow diagram is presented.

Caption: Characterization workflow for 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine.

V. Conclusion: A Framework for Confident Characterization

This guide has outlined a comprehensive and logical workflow for the characterization of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. By employing a combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can be confident in the identity and quality of their compound. This multi-faceted approach ensures the scientific integrity of subsequent biological or medicinal chemistry studies, ultimately accelerating the drug development process. The principles and protocols detailed herein are broadly applicable to the wider class of pyrazolo[3,4-b]pyridine derivatives, providing a valuable resource for scientists working with these important heterocyclic scaffolds.

References

-

J-Stage. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Retrieved from [Link]

-

ResearchGate. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]

-

Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved from [Link]

-

PubMed. (2014). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Retrieved from [Link]

- Google Patents. (n.d.). CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.

-

ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine: A Key Pharmaceutical Building Block. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. Retrieved from [Link]

-

ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-pyrazolo[3,4-b]pyridine, 3,4-dimethyl-1-(4-methylphenyl)-6-(1-piperidinylcarbonyl)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from [Link]

-

ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H). Retrieved from [Link]

-

Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.

-

PubMed. (2002). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Retrieved from [Link]

-

PubMed Central - NIH. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

-

PubMed Central. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-5-((E)-phenyldiazenyl)pyrimidine-4,6-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-((2-Fluorophenyl)methyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)-4,5,6-pyrimidinetriamine. Retrieved from [Link]

-

Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Scielo. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride - Google Patents [patents.google.com]

- 6. WO2013086935A1 - Method for synthesizing 1-(2-fluorobenzyl)-1h-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Predicted Spectral Data of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its chemical structure is paramount for its application. Spectroscopic analysis is the cornerstone of structural elucidation. However, publicly available experimental spectral data for this specific compound is limited. This guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in established principles of spectroscopy and analysis of data from analogous structures. This document serves as a valuable resource for researchers working with this molecule, offering insights into its expected spectral characteristics and aiding in the interpretation of experimentally acquired data.

Introduction: The Structural Imperative

In the landscape of drug discovery and development, the precise characterization of molecular structure is a non-negotiable prerequisite. This compound, a substituted piperidine, represents a scaffold with significant potential in the synthesis of novel therapeutic agents. The piperidine ring is a prevalent motif in a multitude of approved drugs, valued for its ability to impart desirable pharmacokinetic properties. The presence of hydroxyl and methyl carboxylate functionalities at the 4-position offers versatile points for further chemical modification.

This guide is born out of the necessity to provide a robust spectroscopic framework for this compound in the absence of readily available experimental data. As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the underlying principles that govern the spectral behavior of this molecule. The following sections will deconstruct the predicted spectral data, offering a causal explanation for the expected chemical shifts, absorption frequencies, and fragmentation patterns.

Predicted ¹H NMR Spectral Data

The ¹H Nuclear Magnetic Resonance (NMR) spectrum is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) is expected to reveal the key proton environments of the molecule. The hydrochloride form implies that the piperidine nitrogen is protonated, which will significantly influence the chemical shifts of the adjacent protons.

Experimental Considerations: The choice of solvent is critical. D₂O is a common choice for hydrochloride salts due to their solubility and to exchange the labile N-H and O-H protons, simplifying the spectrum. If DMSO-d₆ is used, these labile protons will be observable. The predictions below assume a non-exchanging environment for clarity.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.80 | s | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively deshielded environment due to the adjacent carbonyl and oxygen, leading to a singlet in the downfield region. |

| ~3.40 - 3.60 | m | 4H | H-2, H-6 (axial & equatorial) | The protons on the carbons alpha to the protonated nitrogen are significantly deshielded. The chair conformation of the piperidine ring will lead to distinct axial and equatorial protons, which will likely appear as a complex multiplet. |

| ~2.00 - 2.20 | m | 4H | H-3, H-5 (axial & equatorial) | The protons on the carbons beta to the protonated nitrogen are in a more shielded environment compared to the alpha protons. They will also exhibit complex splitting due to coupling with the H-2 and H-6 protons. |

| ~4.50 - 5.50 | br s | 1H | -OH | The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet. |

| ~8.50 - 9.50 | br s | 2H | -N⁺H₂- | The protons on the positively charged nitrogen are expected to be significantly deshielded and will appear as a broad singlet. |

Causality in Proton Chemical Shifts:

The protonation of the piperidine nitrogen is a key determinant of the ¹H NMR spectrum. The positive charge on the nitrogen atom exerts a strong deshielding effect on the adjacent methylene protons (H-2 and H-6), causing them to resonate at a lower field compared to a neutral piperidine. The chair conformation of the piperidine ring is expected to be the most stable, leading to distinct chemical shifts for the axial and equatorial protons at positions 2, 3, 5, and 6. The coupling constants between these protons would provide valuable information about their dihedral angles and, consequently, the ring conformation. Typically, axial-axial couplings are larger (around 10-13 Hz) than axial-equatorial and equatorial-equatorial couplings (around 2-5 Hz).[1][2]

Visualization of Predicted ¹H NMR Assignments:

Caption: A predicted fragmentation pathway for the protonated molecule.

Conclusion: A Predictive Framework for Structural Elucidation

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, and by drawing parallels with structurally related compounds, we have constructed a detailed spectral profile. This guide is intended to be a practical tool for researchers, enabling them to anticipate the spectral features of this molecule and to confidently interpret their own experimental data. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the assigned structure.

References

-

ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

-

Manimekalai, A., & Shanthi, P. (2013). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 5(12), 116-121. Retrieved from [Link]

-

MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of Fatty acid methyl esters. Retrieved from [Link]

-

Manimekalai, A., et al. (2001). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 39(9), 546-552. Retrieved from [Link]

-

ACS Publications. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxypiperidine. Retrieved from [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fa y Acid Methyl Esters by Direct Deposi on after Gas Chromatography. Retrieved from [Link]

-

ACS Publications. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

ePrints Soton. (2021). An Examination of Factors Influencing Small Proton Chemical Shift Differences in Nitrogen-Substituted Monodeuterated Methyl Group. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

SlidePlayer. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

-

Human Metabolome Database. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]

-

YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

-

Unknown. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ACS Publications. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen chloride. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of bending vibrations of hydroxyl groups in the 400–1250 cm⁻¹ spectral range. Retrieved from [Link]

-

YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

-

Unknown. (n.d.). Examples of IR spectra of drug molecules. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

OpenStax. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-hydroxypiperidine-4-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. As a key intermediate in pharmaceutical synthesis, a thorough understanding of its solubility is paramount for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and development. This document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to design and execute robust solubility studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, its solubility profile dictates crucial downstream applications. Poorly characterized solubility can lead to challenges in reaction kinetics, purification, formulation, and ultimately, bioavailability.

This compound is a substituted piperidine derivative. The piperidine moiety, a saturated heterocycle, generally imparts a degree of polarity and the potential for hydrogen bonding, suggesting at least moderate aqueous solubility.[1] However, the overall solubility is a complex interplay of its various functional groups: the methyl ester, the hydroxyl group, and the hydrochloride salt form. The hydrochloride salt is often introduced to enhance aqueous solubility and stability compared to the free base. It is crucial to recognize that the solubility of a hydrochloride salt can be significantly influenced by factors such as pH and the presence of other ions, a phenomenon known as the common ion effect.[2][3]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework for generating reliable and meaningful data.

Physicochemical Properties: A Foundation for Understanding Solubility

While specific experimental solubility data for this compound is not extensively reported in publicly available literature, we can infer its likely behavior from its structural components and the properties of related molecules.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₄ClNO₃ | [4] |

| Molecular Weight | 195.64 g/mol | [4] |

| Parent Compound | Methyl 4-hydroxypiperidine-4-carboxylate | [4] |

| Parent Compound Polarity | The presence of a hydroxyl group and a nitrogen atom suggests polarity and the capacity for hydrogen bonding. | [1] |

| Predicted LogP (Parent) | -0.6 (indicative of hydrophilicity) | [4] |

| General Solubility of Piperidines | Generally highly soluble in water and polar organic solvents; less soluble in nonpolar solvents.[1][5] |

The hydrochloride salt form is expected to exhibit higher aqueous solubility than the parent free base due to the ionic interaction with water molecules. However, this enhanced solubility can be pH-dependent and susceptible to the common ion effect, particularly in acidic environments with high chloride concentrations.[6]

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic Approaches

In drug discovery and development, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[7]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a supersaturated solution.[7] It is often determined in high-throughput screening settings and is influenced by the experimental conditions, such as the rate of solvent addition and agitation.[8] Kinetic solubility is particularly relevant in early drug discovery for ranking compounds and identifying potential liabilities.[7]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[7] It is a fundamental physicochemical property of the compound and is critical for formulation development and regulatory submissions.[9] The most common method for determining thermodynamic solubility is the shake-flask method.[10]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research and the intended application of the data. For a comprehensive understanding of this compound, both types of solubility data are valuable.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is often measured using methods that induce precipitation from a supersaturated solution, typically prepared by diluting a concentrated stock solution in an organic solvent (e.g., DMSO) into an aqueous buffer.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.

-

-

Serial Dilution and Precipitation Induction:

-

In a multi-well plate, perform serial dilutions of the stock solution with the same organic solvent.

-

Add a fixed volume of aqueous buffer (e.g., PBS at pH 7.4) to each well. The rapid change in solvent composition will induce precipitation in wells where the concentration exceeds the kinetic solubility limit.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 2 hours). [8] * Determine the concentration at which precipitation occurs. This can be done visually or, more quantitatively, using nephelometry (light scattering) or UV-Vis spectrophotometry to detect turbidity. [8]

-

-

Quantification (Optional but Recommended):

-

For a more precise measurement, the contents of the wells can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using an appropriate analytical method. [10]

-

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. scispace.com [scispace.com]

- 10. enamine.net [enamine.net]

Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride under different conditions

A Technical Guide to the Stability of Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride

Executive Summary

This compound is a pivotal building block in modern medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its stability is a critical parameter that dictates storage conditions, formulation strategies, and the ultimate purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the factors governing the stability of this compound, delineating its intrinsic chemical liabilities and offering field-proven protocols for its assessment. We will explore the principal degradation pathways, including hydrolysis and oxidation, and detail the influence of environmental factors such as pH, temperature, and light. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to ensure the integrity and quality of their research and development endeavors.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a hydroxyl group and a methyl carboxylate at the C4 position. The presence of the hydrochloride salt enhances its aqueous solubility and crystallinity. Understanding its fundamental physicochemical properties is the first step in predicting its stability behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄ClNO₃ | [1] |

| Molecular Weight | 195.64 g/mol | [2] |

| Appearance | White to yellow solid | |

| CAS Number | 179022-53-8 | [1][2] |

| Solubility | Slightly soluble in water | [3] |

| Storage Conditions | Sealed in dry, Room Temperature | [2] |

Note: The properties of the free base (non-salt form) include a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol .[4][5]

Predicted Chemical Degradation Pathways

The molecular architecture of this compound contains several functional groups susceptible to degradation under common laboratory and storage conditions. The two most significant liabilities are the methyl ester and the piperidine ring itself.

Ester Hydrolysis

The methyl carboxylate group is the most prominent site for degradation. Ester hydrolysis is a chemical reaction that splits the ester into a carboxylic acid and an alcohol.[6] This reaction can be catalyzed by either acid or base.[6][7]

-

Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ester can revert to its constituent carboxylic acid (4-hydroxy-piperidine-4-carboxylic acid) and methanol. This reaction is reversible.[6][8] The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8][9]

-

Base-Promoted Hydrolysis (Saponification) : Under basic conditions, the ester undergoes saponification, which is an irreversible reaction.[7][10] Hydroxide ions directly attack the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that collapses to form a carboxylate salt and methanol.[10] This pathway is generally faster and more complete than acid-catalyzed hydrolysis.[7]

Oxidation of the Piperidine Ring

The tertiary amine within the piperidine ring is susceptible to oxidation.[11] This can lead to the formation of an N-oxide or more complex ring-opened products, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.[11] Studies on the atmospheric degradation of piperidine initiated by hydroxyl radicals show that H-abstraction can occur from both C-H and N-H bonds, leading to various oxidation products.[12]

Below is a diagram illustrating the primary predicted degradation pathways.

Caption: Predicted degradation pathways for the target compound.

A Practical Guide to Stability Assessment: Forced Degradation Protocol

Forced degradation, or stress testing, is essential for understanding a compound's stability profile.[13][14] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[13][14] This information is crucial for developing stability-indicating analytical methods.[14]

Objective

To intentionally degrade this compound under hydrolytic, oxidative, thermal, and photolytic stress to identify degradation products and establish a stability-indicating analytical method.

Proposed Analytical Method: A Self-Validating System

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is recommended. For definitive peak identification, Mass Spectrometry (MS) detection can be employed. The method is considered "self-validating" when it can separate all degradation products from the parent peak and from each other, which is confirmed by peak purity analysis using the PDA detector.

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase: A gradient of Acetonitrile and a volatile buffer (e.g., 0.1% Formic Acid in Water).

-

Detection: PDA at a wavelength determined by the compound's UV absorbance maximum, and/or MS.

-

Note: Since the piperidine moiety lacks a strong chromophore, derivatization or the use of alternative detection methods like Charged Aerosol Detection (CAD) might be necessary for sensitive quantification.[15]

Experimental Workflow

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

-

Stress Conditions Application:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture in a water bath at 60°C.[11]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature, as base hydrolysis is typically rapid.[11]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[11]

-

Thermal Degradation: Place vials of the stock solution and the solid powder in an oven set to 80°C.

-

Photolytic Degradation: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[16][17][18] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.[18]

-

-

Sampling and Analysis: Withdraw aliquots from each stressed solution at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by the validated HPLC method.

-

Data Interpretation:

-

Monitor for the decrease in the peak area of the parent compound.

-

Identify the formation of new peaks, representing degradation products.

-

Calculate the percentage of degradation.

-

Utilize the PDA detector to check for peak purity of the parent compound at each time point to ensure the method is stability-indicating.

-

Summary of Expected Outcomes

The results of the forced degradation study can be summarized in a table to provide a clear overview of the compound's stability profile.

Table 2: Hypothetical Forced Degradation Data Summary

| Stress Condition | Duration (hrs) | % Assay of Parent Compound | % Total Impurities | Major Degradation Pathway |

| 0.1 M HCl, 60°C | 24 | 85.2% | 14.8% | Acid Hydrolysis |

| 0.1 M NaOH, RT | 8 | 5.5% | 94.5% | Base Hydrolysis |

| 3% H₂O₂, RT | 24 | 92.1% | 7.9% | Oxidation |

| Thermal (Solid), 80°C | 48 | 99.5% | 0.5% | Minimal Degradation |

| Photolytic (Solid), ICH Q1B | - | 99.8% | 0.2% | Photostable |

This data is illustrative and serves as an example of how results can be presented.

Best Practices for Storage and Handling

Based on the intrinsic chemical liabilities and potential for degradation, the following storage and handling procedures are recommended:

-

Storage: The compound should be stored in well-sealed containers at room temperature, protected from moisture.[2] For long-term storage, refrigeration (2-8°C) is advisable to minimize any potential for slow degradation.

-

Handling in Solution: Solutions should be prepared fresh whenever possible. If solutions are to be stored, they should be kept at low temperatures and protected from light. Given the high susceptibility to base-catalyzed hydrolysis, contact with basic conditions should be strictly avoided. Buffering solutions to a slightly acidic pH (e.g., pH 4-5) can significantly enhance stability against hydrolysis.

Conclusion

This compound is a robust molecule under thermal and photolytic stress in its solid state. However, in solution, it demonstrates significant susceptibility to degradation via ester hydrolysis, particularly under basic conditions. Oxidative degradation is a secondary but plausible pathway. A thorough understanding of these stability characteristics, validated through systematic forced degradation studies, is paramount for any scientist working with this compound. Adherence to proper storage and handling protocols will ensure the material's integrity, leading to reliable and reproducible results in research and drug development.

References

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

-

Pharma Growth Hub. (2023). ICH Q1B: Complete Guide to Photostability Testing. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

Clark, J. (2004). Hydrolysing Esters. Chemguide. [Link]

-

ResearchGate. (2021). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

-

PubChem. Methyl 4-hydroxypiperidine-4-carboxylate. [Link]

-

The Organic Chemistry Tutor. (2019). Mechanism of Ester Hydrolysis. [Link]

-

Divakaran, R. Mechanisms of Ester hydrolysis. [Link]

-

The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. [Link]

-

R Discovery. Forced Degradation Studies Research Articles. [Link]

-

BJSTR. (2018). Forced Degradation – A Review. [Link]

-

Al-Naiema, I. M., & Shallal, A. H. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

-

Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

-

PubChemLite. This compound. [Link]

-

PubChem. Methyl 4-hydroxypiperidine-3-carboxylate. [Link]

-

ResearchGate. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

-

ResearchGate. (2000). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

ResearchGate. (2011). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

- Google Patents.

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Methyl piperidine-4-carboxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl 4-hydroxypiperidine-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-hydroxypiperidine-4-carboxylate | C7H13NO3 | CID 21093366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. m.youtube.com [m.youtube.com]

- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 18. q1scientific.com [q1scientific.com]

Methyl 4-Hydroxypiperidine-4-Carboxylate Hydrochloride: A Versatile Scaffold in the Design and Synthesis of CNS-Active Agents

Abstract

The piperidine moiety is a cornerstone in the architecture of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2][3] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, including enhanced blood-brain barrier penetration and metabolic stability.[4] This technical guide delves into the significance and application of a key synthetic intermediate, methyl 4-hydroxypiperidine-4-carboxylate hydrochloride, as a versatile scaffold in the discovery and development of novel CNS-active agents. While not a pharmacologically active agent in itself, its strategic functionalization allows for the construction of diverse molecular entities with a wide range of mechanisms of action. This guide will explore the synthetic utility of this building block and examine the mechanisms of action of prominent drug classes derived from similar 4-hydroxypiperidine scaffolds, including opioid receptor modulators, histamine receptor antagonists, and GABA reuptake inhibitors. Furthermore, we will provide detailed experimental protocols for the synthesis of a representative derivative and for the characterization of its biological activity, offering a comprehensive resource for researchers and professionals in the field of drug development.

The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of clinically successful drugs.[5][6] Its ubiquity in medicinal chemistry can be attributed to several key factors:

-

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's three-dimensional structure to optimize interactions with biological targets.[4]

-

Physicochemical Properties: The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can improve solubility and handling. The overall lipophilicity of the molecule can be modulated through substitution, which is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Blood-Brain Barrier Permeability: Many piperidine-containing compounds exhibit the ability to cross the blood-brain barrier, a critical requirement for drugs targeting the CNS.

-

Metabolic Stability: The piperidine ring itself is often metabolically stable, contributing to a longer duration of action for the drug.[4]

These advantageous properties have led to the incorporation of the piperidine scaffold into a wide range of therapeutic classes, including analgesics, antipsychotics, antidepressants, and antihistamines.[1][5][6] this compound serves as a valuable starting material for accessing a diverse chemical space within this privileged structural class.

Synthetic Utility of this compound

The chemical structure of this compound offers multiple points for chemical modification, making it a highly versatile building block for medicinal chemists. The key reactive sites include:

-

The Secondary Amine: The nitrogen atom can be readily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents.

-

The Hydroxyl Group: The tertiary alcohol can be used as a nucleophile in etherification reactions or can be eliminated to form an alkene.

-

The Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.

These functional handles allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: General synthetic pathways from methyl 4-hydroxypiperidine-4-carboxylate.

Case Studies: Mechanisms of Action of Drugs Derived from 4-Hydroxypiperidine Scaffolds

The versatility of the 4-hydroxypiperidine scaffold is best illustrated by examining the diverse mechanisms of action of drugs that can be synthesized from it or its close derivatives.

Opioid Receptor Agonists: The Case of Pethidine

Pethidine (also known as meperidine) is a synthetic opioid analgesic used for the treatment of moderate to severe pain.[7][8] Its structure contains a central piperidine ring.

Mechanism of Action: Pethidine exerts its analgesic effects primarily by acting as an agonist at the μ-opioid receptor in the central nervous system.[9][10][11] Activation of μ-opioid receptors leads to a cascade of intracellular events, including:

-

Inhibition of adenylyl cyclase activity.

-

Activation of inwardly rectifying potassium channels, leading to hyperpolarization of neurons.

-

Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

The net effect of these actions is a reduction in the transmission of nociceptive signals and an alteration in the perception of pain.[11] Pethidine also has some affinity for κ-opioid receptors, which may contribute to its anti-shivering effects.[9][10]

Caption: Dual mechanism of action of Bepotastine.

| Parameter | Value | Reference |

| Primary Target | Histamine H1 Receptor | [12] |

| Secondary Action | Mast Cell Stabilization | [12][13][14] |

| Therapeutic Use | Allergic Conjunctivitis | [15] |

GABA Reuptake Inhibitors

The piperidine ring is also a core component of several inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs). [16][17]While not a direct derivative, the synthesis of potent GAT inhibitors like tiagabine involves nipecotic acid, a piperidine-3-carboxylic acid, showcasing the adaptability of the piperidine scaffold for this target class. [18] Mechanism of Action: GABA is the primary inhibitory neurotransmitter in the CNS. [19]Its action is terminated by reuptake from the synaptic cleft into presynaptic neurons and glial cells via GATs. [16][19]GABA reuptake inhibitors block the function of these transporters, leading to an increase in the extracellular concentration of GABA and enhanced GABAergic neurotransmission. [16]This potentiation of inhibitory signaling is the basis for their use as anticonvulsants in the treatment of epilepsy. [18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. radiusanesthesia.com [radiusanesthesia.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Pethidine - Wikipedia [en.wikipedia.org]

- 10. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 13. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Bepotastine Ophthalmic: MedlinePlus Drug Information [medlineplus.gov]

- 16. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GABA Synthesis, Uptake and Release - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl

Authored by: A Senior Application Scientist

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 4-hydroxy-4-piperidinecarboxylic acid methyl ester hydrochloride. While direct pharmacological data for this compound is scarce, its structural features suggest a high potential for interaction with key central nervous system targets. This document provides a hypothesis-driven exploration of its potential as a modulator of opioid and nociceptin receptors. We will dissect the underlying chemical logic, propose comprehensive, self-validating experimental workflows for screening and characterization, and outline potential future directions for drug discovery based on this promising scaffold. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the realm of neuroscience and pain therapeutics.

Introduction: The Piperidine Scaffold and a Molecule of Interest

The 4-substituted piperidine motif is a privileged scaffold in drug discovery, renowned for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets. The subject of this guide, 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl, is a simple yet intriguing molecule. Its structure combines a hydrophilic hydroxyl group and a lipophilic methyl ester at the 4-position, creating a unique electronic and steric profile.

While this specific compound is not extensively profiled in the literature, its structural similarity to well-characterized pharmacophores provides a logical starting point for hypothesizing its biological potential. Notably, the 4-hydroxy-4-arylpiperidine and 4-anilidopiperidine classes of molecules are known to possess significant activity at opioid and related receptors.[1][2][3][4] This guide will, therefore, focus on the hypothesis that 4-hydroxy-4-piperidinecarboxylic acid methyl ester HCl may act as a modulator of these receptor systems.

Hypothesized Biological Activities Based on Structural Analogs

Potential as an Opioid Receptor Modulator

The 4-anilidopiperidine structure is famously associated with the potent µ-opioid receptor agonist, carfentanil.[3] While our molecule of interest lacks the N-phenylpropanamide group of fentanyl and its analogs, the core piperidine ring with a 4-position substitution is a shared feature. The presence of the hydroxyl group and the methyl ester could allow for hydrogen bonding and other interactions within the opioid receptor binding pocket.